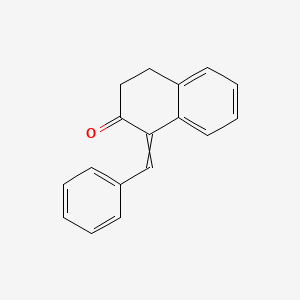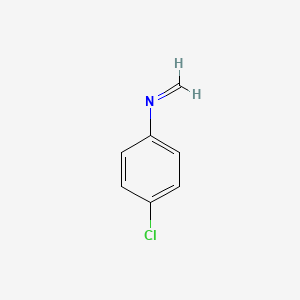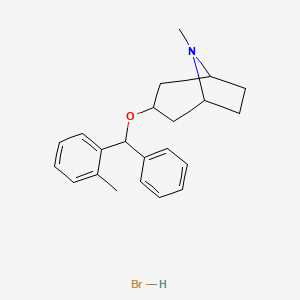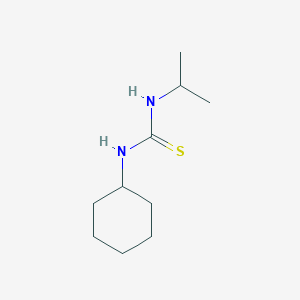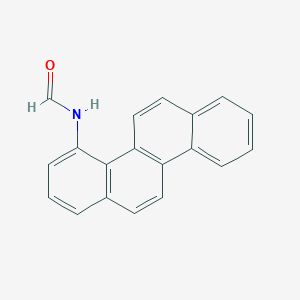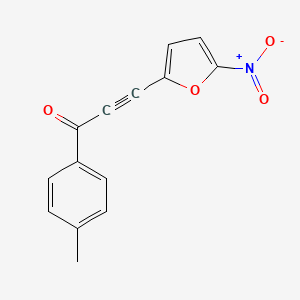
N-(1-Benzylcyclopentyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzylcyclopentyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is structurally unique due to the presence of a benzyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)propanamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 1-benzylcyclopentanone with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: Another approach is the direct amidation of 1-benzylcyclopentanone with propanamide in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound often involves large-scale amidation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzylcyclopentyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Aplicaciones Científicas De Investigación
N-(1-Benzylcyclopentyl)propanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1-Benzylcyclopentyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylpropanamide: Similar structure but lacks the cyclopentyl ring.
Cyclopentylpropanamide: Similar structure but lacks the benzyl group.
N-(1-Benzylcyclopentyl)acetamide: Similar structure but has an acetamide moiety instead of propanamide.
Uniqueness
N-(1-Benzylcyclopentyl)propanamide is unique due to the presence of both a benzyl group and a cyclopentyl ring, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
37717-89-8 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
N-(1-benzylcyclopentyl)propanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-15(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
Clave InChI |
JRCZFPGAIMFDLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1(CCCC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)

